Cas no 2106385-89-9 (2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester)

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
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- インチ: 1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
- InChIKey: BLWSAKPYLYBSDM-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C)CC1=CC=CN1
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M185255-250mg |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester |
2106385-89-9 | 250mg |
$ 770.00 | 2022-06-04 | ||
TRC | M185255-125mg |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester |
2106385-89-9 | 125mg |
$ 465.00 | 2022-06-04 |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl esterに関する追加情報
Introduction to 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester (CAS No. 2106385-89-9)
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester, identified by the chemical abstracts service number CAS No. 2106385-89-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrrole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a propionic acid ethyl ester moiety linked to a pyrrole ring, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The ethyl ester functionality in the molecule not only influences its solubility and reactivity but also plays a crucial role in modulating its pharmacokinetic properties. This aspect is particularly relevant in the design of prodrugs, where esters are frequently employed to enhance bioavailability and controlled release profiles. The presence of the methyl group at the 2-position of the propionic acid chain further contributes to the steric and electronic properties of the molecule, potentially affecting its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that pyrrole derivatives often exhibit inhibitory activity against various enzymes and receptors, making them promising candidates for treating inflammatory diseases, neurological disorders, and infectious diseases. The specific substitution pattern in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester suggests potential interactions with enzymes involved in metabolic pathways, such as those related to fatty acid synthesis and degradation.
In vitro studies have demonstrated that compounds structurally analogous to CAS No. 2106385-89-9 can modulate key signaling pathways implicated in cancer progression. For instance, modifications at the pyrrole ring have been shown to influence the activity of transcription factors and kinases, which are critical for cell proliferation and survival. The ethyl ester group also provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule. This flexibility has led to the development of libraries of related compounds for high-throughput screening assays.
The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester involves multi-step organic transformations, typically starting from commercially available precursors such as pyrrole and acrylic acid derivatives. Advances in synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have improved both the efficiency and scalability of producing this compound. These developments are particularly important for industrial applications where cost-effective and sustainable synthetic routes are essential.
From a pharmaceutical perspective, the potential therapeutic applications of CAS No. 2106385-89-9 are vast. Preclinical studies have highlighted its efficacy in models of pain management, where pyrrole derivatives have demonstrated analgesic properties comparable to established drugs but with improved tolerability profiles. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a lead compound for developing treatments against neurodegenerative diseases like Alzheimer's and Parkinson's.
The role of pyrrole derivatives in drug discovery continues to expand with each new study published. Researchers are increasingly leveraging computational tools to identify novel analogs with enhanced potency and selectivity. The ethyl ester group in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is particularly valuable for this purpose, as it can be easily modified through hydrolysis or transesterification reactions to explore different pharmacological profiles.
Industrial-scale production of this compound requires careful optimization to ensure high yields and purity levels while minimizing environmental impact. Green chemistry principles are being integrated into synthetic protocols, emphasizing solvent recovery, catalytic efficiency, and waste reduction. Such approaches align with global trends toward sustainable pharmaceutical manufacturing practices.
The regulatory landscape for novel compounds like CAS No. 2106385-89-9 is evolving rapidly, with agencies increasingly requiring comprehensive toxicological data before approving new drug candidates. Researchers are therefore investing heavily in predictive toxicology models that leverage machine learning algorithms to assess potential hazards early in the discovery process. This proactive approach helps reduce attrition rates during clinical development by identifying problematic candidates before significant resources are committed.
In conclusion,2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester represents a promising scaffold for developing next-generation therapeutics across multiple disease areas including cancer pain management neurodegenerative disorders inflammatory diseases it continues as an active area research due its unique structural features biological activities potential industrial applicability these attributes position it as valuable asset pharmaceutical pipeline
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